(1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid
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Overview
Description
Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with potential applications in various fields of chemistry and biology. The compound’s unique structure, featuring a cyclopropane ring with an aminomethyl and carboxylic acid group, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.
Functional Group Introduction: The aminomethyl and carboxylic acid groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.
2-(Aminomethyl)cyclopropane-1-carboxylic acid: Similar structure but may differ in stereochemistry, affecting its reactivity and applications.
The uniqueness of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 |
InChI Key |
QUFMERRXRMSAPZ-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)CN |
Canonical SMILES |
C1C(C1C(=O)O)CN |
Origin of Product |
United States |
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